4-chloro-2-(1H-imidazol-1-yl)pyrimidine chemical structure and properties
4-chloro-2-(1H-imidazol-1-yl)pyrimidine chemical structure and properties
[1][2]
Executive Summary
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-04-7) is a specialized heterocyclic scaffold utilized in high-value medicinal chemistry campaigns, particularly for kinase inhibition (e.g., BRAF, CDK) and fragment-based drug discovery (FBDD).[1][2][3] Structurally, it presents a "Janus-faced" reactivity profile: the electrophilic 4-chloro pyrimidine core serves as a reactive warhead for nucleophilic aromatic substitution (
This guide details the structural properties, synthetic challenges (specifically regiocontrol), and reactivity logic required to utilize this scaffold effectively in drug development.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
The compound consists of a pyrimidine ring substituted at the 2-position by an imidazole nitrogen (N1) and at the 4-position by a chlorine atom. This specific arrangement creates a distinct electronic environment compared to its regioisomer, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-03-6).
Structural Specifications
| Property | Data |
| IUPAC Name | 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine |
| CAS Number | 114834-04-7 |
| Molecular Formula | |
| Molecular Weight | 180.59 g/mol |
| SMILES | Clc1nc(nc1)n2ccnc2 |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| H-Bond Acceptors | 3 (N-3 pyrimidine, N-3 imidazole, N-1 imidazole) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (neutral pH) |
3D Structural Considerations
The imidazole ring at C-2 is not coplanar with the pyrimidine ring due to steric repulsion between the imidazole C-5 proton and the pyrimidine N-3 lone pair. This twist (typically 30–45°) disrupts extended
Synthetic Routes & Regioselectivity
Synthesizing 4-chloro-2-(1H-imidazol-1-yl)pyrimidine from 2,4-dichloropyrimidine presents a classic regioselectivity challenge.
The Regioselectivity Dichotomy
In unsubstituted 2,4-dichloropyrimidine, the C-4 position is more electrophilic than C-2 due to the additive inductive effects of the adjacent nitrogens. Therefore, direct reaction with imidazole typically yields the 4-substituted isomer (2-chloro-4-(imidazol-1-yl)pyrimidine) as the major product.
To obtain the 2-substituted target , one must employ specific synthetic strategies:
Route A: Sulfone Displacement (High Fidelity)
This route uses the "softness" of the sulfur nucleophile to install a leaving group at C-2, which is then activated for displacement.
-
Thiomethylation: React 2,4-dichloropyrimidine with NaSMe (1 eq). The thiolate attacks C-4 preferentially. Correction: To get the substituent at C-2, we need a different starting material or condition.
-
Correct Logic: We need the leaving group at C-2 to be displaced by imidazole.
-
Strategy: Start with 2-methylthio-4-chloropyrimidine .[4]
-
Oxidation:[3] Oxidize the sulfur to a sulfone (
) or sulfoxide ( ) using m-CPBA or Oxone. -
Displacement: The sulfonyl group at C-2 becomes a "super-leaving group," often more reactive than the C-4 chlorine towards specific nucleophiles, or allows for controlled substitution.
-
Route B: Catalytic Reversal (Direct
)
Recent methodologies utilize tertiary amine catalysts (e.g., DABCO) or phase transfer conditions to alter the transition state energy, favoring attack at C-2. However, separation of isomers (C-2 vs C-4) via column chromatography is often required.
Caption: Synthetic pathways illustrating the difficulty of direct C-2 substitution and the sulfone-mediated alternative.
Reactivity Profile: The "Core" Logic
The utility of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine lies in the remaining 4-chloro handle. The imidazole ring at C-2 deactivates the ring slightly compared to a chlorine, but the pyrimidine remains highly electron-deficient.
Functionalization Map
-
Nucleophilic Aromatic Substitution (
):-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild heat (60–80°C) in polar aprotic solvents (DMSO, DMF, NMP) with a base (DIPEA,
). -
Mechanism: Addition-Elimination at C-4. The intermediate Meisenheimer complex is stabilized by the pyrimidine nitrogens.
-
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.
-
Catalyst:
or . -
Conditions: Aqueous base (
), Dioxane/Water, 90–100°C. -
Outcome: Formation of biaryl/heterobiaryl systems (e.g., 4-aryl-2-imidazolylpyrimidines), common in kinase inhibitors.
-
Caption: Divergent synthesis capabilities of the scaffold. The C-4 chlorine is the primary site for library expansion.
Experimental Protocol: General Functionalization
Objective: Displacement of the C-4 chlorine with a primary amine (R-
Materials
-
Scaffold: 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine (1.0 eq)[2]
-
Nucleophile: Amine (1.1–1.5 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Anhydrous DMSO or
-Butanol
Procedure
-
Setup: In a sealed reaction vial, dissolve the scaffold (100 mg, 0.55 mmol) in DMSO (2 mL).
-
Addition: Add DIPEA (192 µL, 1.1 mmol) followed by the amine (0.60 mmol).
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~181) and appearance of the product (m/z ~181 - 35 + amine mass).
-
Workup:
-
Option A (Precipitation): Pour into ice-water (20 mL). If solid forms, filter and wash with water.
-
Option B (Extraction): Dilute with EtOAc, wash with brine (3x) to remove DMSO. Dry over
.
-
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH gradient).
Critical Note: If the amine is sterically hindered, raise temperature to 100–120°C or switch to microwave irradiation (120°C, 20 min).
Medicinal Chemistry Applications
Kinase Inhibition (BRAF/CDK)
The 2-imidazolyl-pyrimidine motif mimics the adenine core of ATP.
-
Binding Mode: The pyrimidine N-1 and the amino group at C-4 (after substitution) often form a "hinge-binding" motif with the kinase backbone.
-
Role of Imidazole: The imidazole at C-2 projects into the solvent-exposed region or a specific pocket (e.g., the "gatekeeper" region), improving solubility and physicochemical properties (Lipinski compliance).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~180 Da, this scaffold is an ideal "fragment." It has high ligand efficiency (LE) potential. Researchers screen libraries of 4-substituted derivatives to find weak hits, which are then optimized by growing the molecule from the C-4 position.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. The compound may hydrolyze slowly in strong acid/base; store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
References
-
Accela ChemBio. Product Analysis: 4-chloro-2-(1H-imidazol-1-yl)pyrimidine (CAS 114834-04-7).[1][2] Retrieved from
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.[4] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10631238, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine (Isomer Comparison). Retrieved from
-
Baran Lab. Haloselectivity of Heterocycles. Group Meeting Notes. Retrieved from
Sources
- 1. 114431-72-0,Methyl (E)-4-[3-(Dimethylamino)acryloyl]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 106157-85-1,4-(1,1-dimethoxyethyl)pyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
